2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Overview
Description
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biofuel Production and Enzyme Engineering
- Anaerobic Biofuel Production : A study on isobutanol, a biofuel, demonstrated the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase enzymes in Escherichia coli for anaerobic production. The engineered pathway allowed for 100% theoretical yield, showcasing the potential of modifying biochemical pathways for efficient biofuel production (Bastian et al., 2011).
Chemical Synthesis and Molecular Probes
- Synthesis of Electrophilic and Nucleophilic Compounds : Research involving the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran used alpha-nitro ketone intermediates. These compounds served as probes for studying the Drosophila nicotinic receptor interaction, indicating their importance in neuroscience research (Zhang, Tomizawa, & Casida, 2004).
Corrosion Inhibition
- Investigation of Schiff Base Compounds : A study explored Schiff base compounds as corrosion inhibitors for mild steel in acidic solutions. This research is crucial for developing more effective corrosion-resistant materials and coatings, demonstrating how chemical compounds can significantly impact material science (Leçe, Emregül, & Atakol, 2008).
Supramolecular Chemistry
- Supramolecular Structures : Research into the supramolecular structures of compounds related to 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol revealed insights into molecular polarization and hydrogen bonding. Such studies are fundamental in understanding molecular interactions, which are essential in drug design and material science (Cheng et al., 2011).
Analytical Chemistry
- Ion Trap Mass Spectrometry : A study utilized ion trap mass spectrometry for analyzing the photooxidation products of biogenic hydrocarbons. This research highlights the compound's relevance in atmospheric chemistry, understanding the oxidative capacity of the atmosphere, and the formation of secondary organic aerosols (Spaulding et al., 2002).
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)oxy-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,6-12)13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATHVPKKYZRYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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